S-(1,4-Dioxobutan-2-yl) ethanethioate
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Overview
Description
S-(1,4-Dioxobutan-2-yl) ethanethioate: is a chemical compound with the molecular formula C6H8O4S. It is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1,4-Dioxobutan-2-yl) ethanethioate typically involves the reaction of 1,4-dioxobutane-2-thiol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester product. The reaction can be represented as follows:
1,4-Dioxobutane-2-thiol+Acetic Anhydride→S-(1,4-Dioxobutan-2-yl) ethanethioate+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: S-(1,4-Dioxobutan-2-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thioester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioesters with different substituents.
Scientific Research Applications
Chemistry: S-(1,4-Dioxobutan-2-yl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(1,4-Dioxobutan-2-yl) ethanethioate involves its interaction with specific molecular targets. The thioester group is reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of the target enzyme or protein, leading to various biological effects.
Comparison with Similar Compounds
- S-(1,4-Dimethoxy-1,4-dioxobutan-2-yl) ethanethioate
- S-(1,4-Diethoxy-1,4-dioxobutan-2-yl) ethanethioate
Comparison: S-(1,4-Dioxobutan-2-yl) ethanethioate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. The presence of the dioxobutan-2-yl group imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
53670-55-6 |
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Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
S-(1,4-dioxobutan-2-yl) ethanethioate |
InChI |
InChI=1S/C6H8O3S/c1-5(9)10-6(4-8)2-3-7/h3-4,6H,2H2,1H3 |
InChI Key |
JLGYECHCSFQVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(CC=O)C=O |
Origin of Product |
United States |
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